Cas no 77564-42-2 ((2S)-4-(benzyloxy)butan-2-ol)
(2S)-4-(benzyloxy)butan-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanol, 4-(phenylmethoxy)-, (2S)-
- (2S)-4-(benzyloxy)butan-2-ol
- (2S)-4-phenylmethoxybutan-2-ol
- 77564-42-2
- CS-0143606
- DTXSID20507147
- SCHEMBL2717727
- (S)-4-(Benzyloxy)butan-2-ol
- EN300-8342615
-
- MDL: MFCD30300579
- Inchi: 1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1
- InChI Key: PPVYBGKNKMMISH-JTQLQIEISA-N
- SMILES: O(CC1C=CC=CC=1)CC[C@H](C)O
Computed Properties
- Exact Mass: 180.115029749g/mol
- Monoisotopic Mass: 180.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 29.5Ų
(2S)-4-(benzyloxy)butan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8342615-1g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95% | 1g |
$1485.0 | 2023-09-02 | |
| Enamine | EN300-8342615-5g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95% | 5g |
$4309.0 | 2023-09-02 | |
| Enamine | EN300-8342615-10g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95% | 10g |
$6390.0 | 2023-09-02 | |
| Enamine | EN300-8342615-0.05g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 0.05g |
$344.0 | 2025-03-21 | |
| Enamine | EN300-8342615-0.1g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 0.1g |
$515.0 | 2025-03-21 | |
| Enamine | EN300-8342615-0.25g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 0.25g |
$735.0 | 2025-03-21 | |
| Enamine | EN300-8342615-0.5g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 0.5g |
$1158.0 | 2025-03-21 | |
| Enamine | EN300-8342615-1.0g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 1.0g |
$1485.0 | 2025-03-21 | |
| Enamine | EN300-8342615-2.5g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 2.5g |
$2912.0 | 2025-03-21 | |
| Enamine | EN300-8342615-5.0g |
(2S)-4-(benzyloxy)butan-2-ol |
77564-42-2 | 95.0% | 5.0g |
$4309.0 | 2025-03-21 |
(2S)-4-(benzyloxy)butan-2-ol Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on (2S)-4-(benzyloxy)butan-2-ol
Introduction to (2S)-4-(benzyloxy)butan-2-ol and Its Significance in Modern Chemical Biology
(2S)-4-(benzyloxy)butan-2-ol (CAS No. 77564-42-2) is a chiral compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, characterized by its specific stereochemistry and chemical moiety, plays a crucial role in various biochemical pathways and has been extensively studied for its potential applications in drug development and molecular research.
The molecular structure of (2S)-4-(benzyloxy)butan-2-ol consists of a butan-2-ol backbone with a benzyloxy group attached at the fourth carbon position. The (S)-configuration at the second carbon adds an additional layer of complexity, making it a valuable scaffold for studying stereoselective interactions in biological systems. This stereochemical purity is essential for understanding the compound's behavior in enzymatic reactions and its potential as a chiral catalyst or intermediate.
In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands that can modulate the selectivity of enzymatic reactions. (2S)-4-(benzyloxy)butan-2-ol has been explored as a potential candidate for such applications due to its ability to interact with enzymes in a highly specific manner. Studies have shown that this compound can influence the conformational dynamics of enzymes, thereby altering their catalytic activity. This property makes it particularly useful in the design of novel drugs that target specific enzymatic pathways.
The benzyloxy group in (2S)-4-(benzyloxy)butan-2-ol also contributes to its versatility as a chemical intermediate. This moiety can be easily modified or removed through various chemical reactions, allowing researchers to tailor the compound for specific applications. For instance, it has been used in the synthesis of more complex molecules that require precise stereochemical control. The ability to manipulate such compounds is crucial in fields like medicinal chemistry, where small changes in molecular structure can significantly impact biological activity.
Recent advancements in computational chemistry have further enhanced our understanding of how (2S)-4-(benzyloxy)butan-2-ol interacts with biological targets. Molecular dynamics simulations and quantum mechanical calculations have revealed detailed insights into its binding affinity and mode of action. These computational studies have not only validated experimental observations but also provided new avenues for designing derivatives with improved properties. Such computational approaches are becoming increasingly integral to drug discovery pipelines, enabling researchers to predict and optimize the behavior of compounds before they are synthesized.
The pharmaceutical industry has also shown interest in (2S)-4-(benzyloxy)butan-2-ol as a building block for developing new therapeutic agents. Its chiral nature and functional group compatibility make it an attractive candidate for creating enantiomerically pure drugs that exhibit higher efficacy and fewer side effects compared to racemic mixtures. Several ongoing clinical trials are exploring derivatives of this compound for their potential in treating neurological disorders, where stereochemical purity is known to be critical.
Beyond its pharmaceutical applications, (2S)-4-(benzyloxy)butan-2-ol has found utility in academic research as well. It serves as a valuable tool for teaching students about chirality, stereochemistry, and the importance of molecular symmetry in biological systems. Researchers use this compound to develop new synthetic methodologies and to investigate the mechanisms of enzymatic reactions. The availability of high-purity samples ensures that experiments yield reliable results, contributing to the advancement of chemical biology education and research.
The synthesis of (2S)-4-(benzyloxy)butan-2-ol has also been optimized through various catalytic processes, making it more accessible for large-scale production. Enantioselective synthesis methods have been developed that allow for the efficient production of enantiomerically pure compounds without the need for extensive purification steps. These advancements have reduced costs and improved yields, making it more feasible for industrial applications.
In conclusion, (CAS No. 77564-42-2),(2S)-4-(benzyloxy)butan-2-ol, is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features, combined with its versatility as an intermediate, make it a valuable asset in drug development and molecular studies. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an even greater role in advancing our understanding of biological systems and developing innovative therapeutic solutions.
77564-42-2 ((2S)-4-(benzyloxy)butan-2-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)